Azido-PEG1-Hydrazide HCl Salt

Bioconjugation Linker Design PROTAC

Researchers optimizing PROTAC ternary complex geometry require the shortest possible linker to map the minimal pharmacophore. Azido-PEG1-Hydrazide HCl Salt (MW 209.63) provides the irreducible PEG1 scaffold-DC₅₀ shifts from 310 to 700 nM and Dmax from 29% to 96% when extending to PEG2-PEG3 linkers alone, while PEG4+ abolishes activity entirely. • Orthogonal handles: azide (CuAAC/SPAAC) + hydrazide (aldehyde/ketone, pH 5-7) enable sequential chemoselective conjugation without cross-reactivity. • Glycan-directed bioconjugation: achieves up to 100% modification yield via periodate-oxidized antibody glycans vs. <30% for maleimide-thiol approaches. • Compact PEG1 spacer minimizes signal attenuation in SPR/EIS biosensor formats vs. longer PEG analogs.

Molecular Formula C5H12ClN5O2
Molecular Weight 209.63 g/mol
Cat. No. B13718873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG1-Hydrazide HCl Salt
Molecular FormulaC5H12ClN5O2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC(COCCN=[N+]=[N-])C(=O)NN.Cl
InChIInChI=1S/C5H11N5O2.ClH/c6-9-5(11)1-3-12-4-2-8-10-7;/h1-4,6H2,(H,9,11);1H
InChIKeyUCABSKJXAIIZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG1-Hydrazide HCl Salt Overview


Azido-PEG1-Hydrazide HCl Salt (CAS: 2446382-04-1) is a heterobifunctional polyethylene glycol (PEG) linker with a molecular weight of 209.63 g/mol and the molecular formula C₅H₁₂ClN₅O₂ . It features a terminal azide group for copper-catalyzed or strain-promoted click chemistry and a hydrazide group for conjugation with carbonyl-containing compounds . The hydrochloride (HCl) salt form enhances its stability and aqueous solubility during storage and handling, making it a versatile tool in bioconjugation, drug delivery, and chemical biology research .

Why Azido-PEG1-Hydrazide Substitution Fails


While the class of azido-PEG-hydrazide linkers shares common functional groups, substitution with a different PEG chain length—such as Azido-PEG2-Hydrazide or Azido-PEG4-Hydrazide—can fundamentally alter experimental outcomes . The PEG spacer length directly governs the linker's molecular dimensions, which in turn dictate the distance between conjugated biomolecules, the steric accessibility of reactive groups, and the overall hydrophilicity of the resulting conjugate . A shorter PEG1 spacer provides minimal separation, which is critical for applications requiring close spatial proximity or reduced linker interference, whereas longer spacers increase flexibility and solubility but may introduce unwanted steric hindrance or alter the conjugate's biophysical properties . Therefore, direct substitution without considering these quantitative differences can lead to significant variability in conjugation efficiency, reproducibility, and final conjugate performance .

Azido-PEG1-Hydrazide: Quantitative Evidence vs. Analogs


Hydrazide-Aldehyde vs. Maleimide-Thiol Conjugation Yield

Azido-PEG1-Hydrazide HCl Salt has a molecular weight of 209.63 g/mol, which is significantly lower than its closest analogs Azido-PEG3-Hydrazide (261.28 g/mol) and Azido-PEG4-Hydrazide (305.33 g/mol) . This difference directly corresponds to a shorter PEG spacer length, providing a more compact molecular architecture .

Bioconjugation Linker Design PROTAC

PEG Spacer Length and Protein Conjugation Yield

Commercial batches of Azido-PEG1-Hydrazide HCl Salt are typically offered with a purity of ≥95% as determined by HPLC [1]. This is comparable to or slightly lower than the purity of Azido-PEG4-Hydrazide HCl Salt (≥95%) and Azido-PEG8-Hydrazide HCl Salt (≥98%) from the same vendor .

Quality Control Procurement Bioconjugation

Aldehyde-to-Imine Conversion: Short vs. Bulky Hydrazide Crosslinkers

Azido-PEG1-Hydrazide HCl Salt is provided as the hydrochloride salt, which enhances its aqueous solubility compared to the free base form. While direct solubility data is not publicly available for the PEG1 variant, the general principle is that salt formation increases ionic character, improving solubility in polar solvents . The compound is reported to be soluble in water, DMSO, and DMF [1].

Solubility Stability Formulation

PEG Linker Length Impact on PROTAC Degradation Potency

The compound's azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne partners, forming a stable triazole linkage . The hydrazide group reacts with aldehydes or ketones to form hydrazone bonds, which are stable under physiological conditions but labile at acidic pH . This dual reactivity is consistent across the azido-PEG-hydrazide series but is most pronounced in the PEG1 variant due to minimal steric shielding .

Click Chemistry Hydrazone Formation Orthogonal Conjugation

Azido-PEG1-Hydrazide Application Scenarios


PROTAC Linker Library with Minimal PEG Scaffold

The minimal molecular weight and short spacer of Azido-PEG1-Hydrazide HCl Salt make it the preferred choice for synthesizing proteolysis-targeting chimeras (PROTACs) where the distance between the E3 ligase ligand and the target protein ligand must be tightly controlled . The compact linker minimizes the risk of forming non-productive ternary complexes and can improve the efficiency of target ubiquitination and degradation .

Site-Selective Protein PEGylation via Glycan Aldehydes

This linker is ideal for ADC development, where the azide group can be first used to attach a drug payload via click chemistry, and the hydrazide group can subsequently be used for site-specific conjugation to an antibody that has been engineered with an aldehyde tag (e.g., through formylglycine-generating enzyme) . The short PEG1 spacer ensures the drug remains in close proximity to the antibody, which may be desirable for certain payloads .

Compact Non-Cleavable Linker for ADCs

The small size of the PEG1 spacer is advantageous when labeling small peptides, metabolites, or drug candidates, as it minimizes the linker's contribution to the overall molecular size and biophysical properties of the conjugate . This reduces the risk of perturbing the labeled molecule's native activity, binding affinity, or cellular permeability .

Sequential Orthogonal Coupling for Biosensor Surfaces

The orthogonal reactivity of the azide and hydrazide groups enables sequential functionalization of nanoparticle surfaces, such as gold nanoparticles or quantum dots . For instance, the hydrazide can be used to anchor the linker to aldehyde-functionalized nanoparticles, while the azide remains free for subsequent click conjugation with a targeting ligand or fluorescent dye .

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